Cas no 1806316-84-6 (3-Hydroxy-4-nitropyridine-2-acetonitrile)

3-Hydroxy-4-nitropyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4-nitropyridine-2-acetonitrile
-
- インチ: 1S/C7H5N3O3/c8-3-1-5-7(11)6(10(12)13)2-4-9-5/h2,4,11H,1H2
- InChIKey: UHUBSRZIEYXMFW-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C=CN=C1CC#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 241
- トポロジー分子極性表面積: 103
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-Hydroxy-4-nitropyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029003560-500mg |
3-Hydroxy-4-nitropyridine-2-acetonitrile |
1806316-84-6 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029003560-1g |
3-Hydroxy-4-nitropyridine-2-acetonitrile |
1806316-84-6 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029003560-250mg |
3-Hydroxy-4-nitropyridine-2-acetonitrile |
1806316-84-6 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
3-Hydroxy-4-nitropyridine-2-acetonitrile 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-Hydroxy-4-nitropyridine-2-acetonitrileに関する追加情報
Recent Advances in the Study of 3-Hydroxy-4-nitropyridine-2-acetonitrile (CAS: 1806316-84-6)
In recent years, the compound 3-Hydroxy-4-nitropyridine-2-acetonitrile (CAS: 1806316-84-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitro and hydroxy functional groups, has shown promising potential in various applications, including drug discovery and material science. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex pharmacologically active compounds. Recent studies have focused on elucidating its physicochemical properties, synthetic pathways, and biological activities, paving the way for its broader utilization in medicinal chemistry.
One of the key areas of research involving 3-Hydroxy-4-nitropyridine-2-acetonitrile is its role as a building block for the development of novel therapeutic agents. Several studies have explored its reactivity and potential to form derivatives with enhanced biological activity. For instance, researchers have successfully synthesized a series of pyridine-based analogs using this compound as a precursor, demonstrating significant antimicrobial and anti-inflammatory properties. These findings highlight the versatility of 3-Hydroxy-4-nitropyridine-2-acetonitrile in drug design and its potential to address unmet medical needs.
In addition to its pharmacological applications, recent investigations have also delved into the mechanistic aspects of 3-Hydroxy-4-nitropyridine-2-acetonitrile. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its molecular structure and stability under various conditions. Furthermore, computational modeling studies have provided insights into its electronic properties and interactions with biological targets, offering a deeper understanding of its mode of action. These mechanistic studies are crucial for optimizing its use in therapeutic applications and ensuring its safety and efficacy.
Another noteworthy development is the exploration of 3-Hydroxy-4-nitropyridine-2-acetonitrile in material science. Its nitro and hydroxy groups make it a suitable candidate for the synthesis of functional materials, such as polymers and coatings with specific properties. Recent reports have demonstrated its utility in creating materials with enhanced thermal stability and chemical resistance, opening new avenues for industrial applications. The interdisciplinary nature of this research underscores the compound's broad applicability beyond the pharmaceutical sector.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 3-Hydroxy-4-nitropyridine-2-acetonitrile. Current synthetic routes often involve multi-step processes with moderate yields, necessitating further optimization. Researchers are actively exploring greener and more efficient methodologies, such as catalytic reactions and flow chemistry, to address these limitations. Additionally, the toxicological profile of this compound and its derivatives requires comprehensive evaluation to ensure their safe use in clinical and industrial settings.
In conclusion, 3-Hydroxy-4-nitropyridine-2-acetonitrile (CAS: 1806316-84-6) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies have shed light on its synthetic versatility, biological activities, and material science potential, positioning it as a valuable tool for future innovations. Continued research efforts aimed at optimizing its synthesis and expanding its applications will undoubtedly contribute to its growing significance in the field. This brief underscores the importance of ongoing investigations and collaborative efforts to fully unlock the potential of this intriguing molecule.
1806316-84-6 (3-Hydroxy-4-nitropyridine-2-acetonitrile) 関連製品
- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)
- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 1803783-36-9(Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)
- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)




